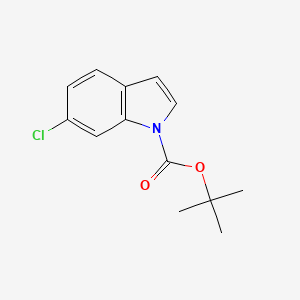

1-Boc-6-chloroindole

Description

BenchChem offers high-quality 1-Boc-6-chloroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-6-chloroindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXNCLFRKGJYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649565 | |

| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323580-68-3 | |

| Record name | tert-Butyl 6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-Boc-6-chloroindole in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-6-chloroindole

In the landscape of pharmaceutical research and complex organic synthesis, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] However, the reactivity of the indole nitrogen (N-H) often complicates synthetic routes, necessitating the use of a protecting group. 1-Boc-6-chloroindole (tert-butyl 6-chloro-1H-indole-1-carboxylate) emerges as a pivotal intermediate in this context.

The tert-butyloxycarbonyl (Boc) group serves two primary functions: it deactivates the indole nitrogen, preventing unwanted side reactions, and it significantly enhances the molecule's solubility in common organic solvents, thereby improving reaction homogeneity and ease of handling.[2][3] The chlorine atom at the 6-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions or other transformations. This guide offers an in-depth exploration of the synthesis, physicochemical properties, and critical applications of 1-Boc-6-chloroindole for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The preparation of 1-Boc-6-chloroindole is a straightforward and high-yielding process, typically achieved via the N-protection of its precursor, 6-chloroindole. The underlying principle involves the reaction of the weakly acidic indole N-H proton with a suitable base, generating an indolide anion that subsequently attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Causality in Reagent Selection:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection due to its moderate reactivity and the innocuous nature of its byproducts (isobutylene and carbon dioxide).

-

4-(Dimethylamino)pyridine (DMAP): While not always required, DMAP is often used in catalytic amounts. It acts as a superior nucleophile to the indole nitrogen, reacting first with Boc₂O to form a highly reactive intermediate, which is then more susceptible to attack by the indole. This catalytic cycle significantly accelerates the reaction, particularly for less nucleophilic amines.[4]

-

Solvent: An aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) is chosen to avoid competing reactions with the Boc anhydride.

Caption: General workflow for the synthesis of 1-Boc-6-chloroindole.

Experimental Protocol: N-Boc Protection of 6-Chloroindole

-

Reaction Setup: To a solution of 6-chloroindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (6-chloroindole) is fully consumed (typically 2-4 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 1-Boc-6-chloroindole as a solid.

Core Physicochemical Properties

The addition of the Boc group substantially alters the physical properties of the parent 6-chloroindole, primarily by increasing its molecular weight and lipophilicity.

| Property | Value | Source(s) |

| CAS Number | 323580-68-3 | [][6][7] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [6][8] |

| Molecular Weight | 251.71 g/mol | [6][8] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | 85-87 °C | [9] |

Solubility Profile

The large, nonpolar tert-butyl group renders 1-Boc-6-chloroindole largely insoluble in aqueous solutions while making it readily soluble in a wide range of common organic solvents. This property is highly advantageous for its use in synthetic chemistry.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Very Soluble | Favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Soluble | "Like dissolves like" principle; similar polarity. |

| Nonpolar | Toluene, Hexanes | Soluble to Moderately Soluble | Soluble due to the large hydrocarbon (Boc) moiety. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The molecule is predominantly nonpolar and cannot overcome the strong hydrogen bonding network of water or short-chain alcohols.[10] |

Experimental Protocol: Systematic Solubility Determination

This protocol provides a systematic method to confirm the qualitative solubility and acid/base character of the compound.[11]

Caption: A decision-tree for the systematic determination of solubility.

-

Water Solubility: Add ~10 mg of 1-Boc-6-chloroindole to 1 mL of deionized water in a test tube. Vortex for 30 seconds. Observe for dissolution. Expected Result: Insoluble.

-

Aqueous Base: To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous NaOH. Vortex. Expected Result: Insoluble. The Boc-protected nitrogen is non-ionizable, and there are no acidic protons to form a soluble salt.

-

Aqueous Acid: To a test tube containing ~10 mg of the compound, add 1 mL of 5% aqueous HCl. Vortex. Expected Result: Insoluble. The Boc group deactivates the nitrogen, preventing its protonation to form a soluble ammonium salt.

-

Organic Solvents: Repeat step 1 with various organic solvents (e.g., DCM, Ethyl Acetate, Methanol) to confirm solubility. Expected Result: Soluble in DCM and Ethyl Acetate.

Spectroscopic Data and Interpretation

Spectroscopic analysis is essential for confirming the structure and purity of 1-Boc-6-chloroindole. While experimental spectra for this specific molecule are not widely published, a reliable interpretation can be derived from the analysis of its constituent parts: the 6-chloroindole core and the N-Boc group.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is the most informative tool for routine structural confirmation. The key is to recognize the characteristic signals of the Boc group and the distinct pattern of the aromatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc (t-Butyl) | ~1.6 - 1.7 | Singlet (s) | 9H | The nine protons are chemically equivalent and have no adjacent proton neighbors, resulting in a large singlet.[12] |

| H3 | ~6.5 - 6.6 | Doublet (d) | 1H | Coupled to H2. Shielded by the electron-donating effect of the nitrogen. |

| H2 | ~7.5 - 7.6 | Doublet (d) | 1H | Coupled to H3. Deshielded by the N-carbonyl group. |

| H5 | ~7.1 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to H4 and H7. |

| H7 | ~7.6 - 7.7 | Doublet (d) | 1H | Appears as a sharp singlet or narrow doublet due to small coupling to H5. Deshielded by proximity to the chloro group. |

| H4 | ~8.0 - 8.1 | Doublet (d) | 1H | Strongly deshielded by the anisotropic effect of the N-carbonyl group. |

¹³C NMR (Carbon Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc (t-Butyl CH₃) | ~28 | Characteristic upfield signal for the equivalent methyl carbons.[13] |

| Boc (Quaternary C) | ~84 | Downfield shift due to attachment to two oxygen atoms.[13] |

| Boc (C=O) | ~150 | Typical chemical shift for a carbamate carbonyl carbon. |

| Indole C3 | ~107 | Shielded carbon adjacent to the nitrogen. |

| Indole C2 | ~115 | Deshielded relative to C3. |

| Indole Aromatic C's | ~115 - 138 | A complex series of signals for the six carbons of the benzene ring, including the carbon bearing the chlorine atom (C6). |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of 1-Boc-6-chloroindole and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Internal Standard: CDCl₃ typically contains a residual CHCl₃ peak at δ 7.26 ppm which can be used for calibration. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Reactivity, Stability, and Applications

Stability: 1-Boc-6-chloroindole is a stable compound under normal laboratory conditions (ambient temperature, protected from strong light). It should be stored in a tightly sealed container in a cool, dry place.

Reactivity: The primary utility of this compound lies in its predictable reactivity.

-

The Boc Group: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in methanol/dioxane), regenerating the free N-H of the indole.[4] This orthogonality makes it an ideal protecting group in multi-step synthesis.

-

The Indole Ring: With the nitrogen protected, the indole ring is deactivated towards electrophilic substitution. However, the C-Cl bond at the 6-position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery: 1-Boc-6-chloroindole is not an active pharmaceutical ingredient itself but is a critical building block. Its structure allows for the elaboration of complex molecules where the indole core is required. After performing desired modifications at the 6-position or other parts of the molecule, the Boc group is removed in a final step to yield the target compound.[14]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Toxicity: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to its parent compound.[15] In case of contact, flush the affected area with copious amounts of water.

References

-

BOC Sciences. CAS 323580-68-3 1-Boc-6-chloroindole.

-

ChemicalBook. 323580-68-3 | CAS DataBase.

-

Santa Cruz Biotechnology. 1-BOC-6-chloroindole | CAS 323580-68-3.

-

ChemBK. 1-BOC-6-chloroindole.

-

ChemicalBook. 1-BOC-6-CHLOROINDOLE | 323580-68-3.

-

Request PDF. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

-

Sigma-Aldrich. BOC-ON.

-

ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.

-

BenchChem. Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

-

ResearchGate. Indole N‐Boc deprotection method development.

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0226256).

-

Sigma-Aldrich. Application Note – N-Boc protection.

-

GoldBio. 6-Chloroindole.

-

BenchChem. physical and chemical properties of 6-Chloroindole.

-

ChemicalBook. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253).

-

ChemicalBook. 6-Chloroindole(17422-33-2) 13C NMR spectrum.

-

PMC - NIH. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.

-

Chemsrc. 6-Chloro-1H-indole | CAS#:17422-33-2.

-

Guidechem. What are the applications of Chloroindole in synthesis?.

-

ChemBK. Indole, N-BOC protected.

-

ChemicalBook. 6-Chloroindole(17422-33-2) 1H NMR spectrum.

-

ChemicalBook. 6-Chlorooxindole(56341-37-8) 13C NMR spectrum.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

Sigma-Aldrich. 6-Chloroindole 99%.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

-

Cheméo. Chemical Properties of 6-Chloroindole (CAS 17422-33-2).

-

Organic Chemistry Portal. Synthesis of indoles.

-

ChemicalBook. 6-Chloroindole | 17422-33-2.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

-

National Institute of Standards and Technology. 6-Chloroindole - the NIST WebBook.

-

ResearchGate. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

Sigma-Aldrich. 6-Chloroindole 99% 17422-33-2.

-

ChemicalBook. Indole(120-72-9) 13C NMR spectrum.

-

Thermo Fisher Scientific. 6-Chloroindole, 99%, Thermo Scientific 250 mg.

Sources

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. 323580-68-3 | CAS DataBase [m.chemicalbook.com]

- 7. 1-BOC-6-CHLOROINDOLE | 323580-68-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. 6-Chloro-1H-indole | CAS#:17422-33-2 | Chemsrc [chemsrc.com]

1-Boc-6-chloroindole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Boc-6-chloroindole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-6-chloroindole, a pivotal intermediate in contemporary pharmaceutical synthesis. Recognizing the scarcity of published quantitative solubility data for this specific N-protected indole, this document emphasizes the foundational principles governing its solubility and furnishes detailed, field-proven methodologies for its empirical determination. We delve into the physicochemical properties of the molecule, predict its solubility behavior in a range of common organic solvents based on theoretical principles, and provide step-by-step protocols for both qualitative and quantitative solubility assessment. This guide is designed to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby streamlining process development and ensuring experimental reproducibility.

Introduction: The Strategic Importance of 1-Boc-6-chloroindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the indole ring, often enhancing biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical role by preventing unwanted side reactions during subsequent synthetic transformations.[2] 1-Boc-6-chloroindole is therefore a valuable and versatile building block in the synthesis of complex target molecules.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical process scale-up.[3] It directly impacts reaction kinetics, purification efficiency (e.g., crystallization), and the feasibility of formulation strategies.[3][4] This guide addresses the critical need for a centralized resource on the solubility of 1-Boc-6-chloroindole.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 1-Boc-6-chloroindole, we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by a balance of several key features:

-

The Indole Core: The bicyclic aromatic indole system is largely non-polar and hydrophobic.

-

The Chlorine Substituent: The chloro group at the 6-position adds to the molecule's lipophilicity and molecular weight.

-

The N-Boc Group: The tert-butyloxycarbonyl group is a large, sterically hindering, and predominantly non-polar (lipophilic) moiety. It masks the hydrogen-bond donating capability of the indole N-H proton, which would otherwise contribute to solubility in protic solvents.[2][5]

Based on these features, the principle of "like dissolves like" provides a strong predictive framework for solubility.[6][7]

Predicted Solubility Behavior:

-

High Solubility Expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be excellent solvents due to their ability to engage in favorable van der Waals interactions with the chloroindole core.

-

Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, and Acetonitrile (MeCN) are predicted to be effective. Their polarity can solvate the ester portion of the Boc group, while their organic character accommodates the lipophilic bulk of the molecule.

-

Aprotic, Highly Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are expected to readily dissolve 1-Boc-6-chloroindole, as is common for many organic compounds used in discovery chemistry.[8]

-

-

Moderate to Low Solubility Expected in:

-

Alcohols: Methanol and ethanol may be less effective solvents compared to aprotic options. While they are polar, the large, non-polar Boc group and the chloroindole ring will limit solubility. The parent compound, 6-chloroindole, is soluble in ethanol (50 mg/mL), but the addition of the bulky, non-polar Boc group is expected to alter this profile.[1]

-

Non-polar Hydrocarbon Solvents: Hexanes and Toluene are likely to be poor solvents. While the molecule has significant non-polar character, it possesses enough polarity from the carbonyl and chloro groups to disfavor dissolution in purely hydrocarbon environments.

-

-

Insolubility Expected in:

-

Water: The molecule is overwhelmingly hydrophobic and lacks significant hydrogen bonding capabilities, leading to predicted insolubility in aqueous media.[9]

-

Quantitative Solubility Data

As of the latest revision of this guide, specific, peer-reviewed quantitative solubility data for 1-Boc-6-chloroindole is not widely available in the literature. Data for the parent compound, 6-chloroindole, provides a baseline but should be used with caution due to the profound influence of the N-Boc group.

| Property | 6-Chloroindole (Parent Compound) | 1-Boc-6-chloroindole (Protected Compound) |

| Molecular Formula | C₈H₆ClN[10] | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 151.59 g/mol [11] | 251.71 g/mol |

| Appearance | Off-white to light orange powder[1] | Expected to be a solid at room temperature |

| Melting Point | 87-90 °C[1][12][13] | Data not available |

| Solubility in Ethanol | 50 mg/mL[1] | Data not available (predicted to be lower) |

| Solubility in Water | Slightly soluble[13][14] | Data not available (predicted to be very low) |

Table 1: Physicochemical and Known Solubility Data for 6-Chloroindole and 1-Boc-6-chloroindole.

Experimental Protocols for Solubility Determination

Given the lack of published data, empirical determination is essential. The following protocols provide robust methods for assessing solubility, ranging from rapid qualitative checks to precise quantitative analysis.

Protocol for Rapid Qualitative/Semi-Quantitative Assessment

This method is ideal for quick screening of potential solvents during process development.[15]

Objective: To rapidly estimate whether solubility is low (<1 mg/mL), moderate (1-10 mg/mL), or high (>10 mg/mL) in various solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of 1-Boc-6-chloroindole into a small, clear glass vial (e.g., 1-dram vial).

-

Solvent Addition: Add the chosen solvent dropwise (e.g., using a Pasteur pipette), starting with 100 µL.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Assessment: Visually inspect the vial against a dark background for any undissolved solid particles.

-

Iteration: Continue adding solvent in 100 µL increments until the solid completely dissolves. Record the total volume of solvent added.

-

Calculation: Estimate the solubility (e.g., if 2 mg dissolves in 200 µL (0.2 mL), the solubility is approximately 10 mg/mL).

Protocol for Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[14][16]

Objective: To determine the precise concentration of a saturated solution of 1-Boc-6-chloroindole in a specific organic solvent at a controlled temperature.

Workflow Diagram:

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid 1-Boc-6-chloroindole to a vial containing a known volume of the solvent of interest (e.g., 20 mg in 2 mL). The presence of undissolved solid is crucial to ensure saturation is achieved.[14]

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For finer particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[14]

-

Sampling and Filtration: Carefully draw an aliquot of the clear supernatant and immediately filter it through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic particulate matter.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method.

-

Using High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Create a calibration curve by injecting standard solutions of 1-Boc-6-chloroindole at known concentrations and plotting peak area versus concentration.[4]

-

Using UV-Vis Spectrophotometry: Determine the λ_max (wavelength of maximum absorbance) for 1-Boc-6-chloroindole. Prepare a series of standard solutions to generate a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[4]

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by accounting for the dilution factor.

Causality of Experimental Choices & Self-Validation

-

Why Excess Solid? Starting with an excess of the solute is a self-validating control. If solid material remains at the end of the equilibration period, it provides confidence that the solution has reached its maximum saturation point under the given conditions.[14]

-

Why 24-48 Hours Equilibration? The dissolution of a solid into a solvent is a kinetic process. A prolonged equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

-

Why Filtration? Undissolved microscopic particles in the sampled supernatant will artificially inflate the measured concentration, leading to a significant overestimation of solubility. A sub-micron filter (e.g., 0.22 µm) is essential for removing these particles and ensuring the accuracy of the subsequent analytical measurement.[17]

-

Why a Calibration Curve? A multi-point calibration curve validates the linear response of the analytical instrument (HPLC or UV-Vis) over the desired concentration range. This is fundamental for converting the instrumental signal (peak area or absorbance) into an accurate concentration value.

Conclusion

While published quantitative solubility data for 1-Boc-6-chloroindole is limited, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. The molecule's large, lipophilic character, conferred by the chloroindole core and the N-Boc group, suggests high solubility in aprotic and chlorinated solvents and poor solubility in polar, protic solvents like water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for empirical determination. By applying these methodologies, researchers can confidently select appropriate solvent systems, mitigating risks in process development and accelerating the journey from chemical synthesis to final application.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate discussion. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Simon Fraser University. (2023). Solubility of Organic Compounds. SFU Department of Chemistry. [Link]

-

Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

AMAR RAVAL. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Ashland. (2013). SAFETY DATA SHEET - Drewcor™ 2130 CORROSION INHIBITOR. [Link]

-

Chemsrc. (2025). 6-Chloro-1H-indole | CAS#:17422-33-2. [Link]

-

ChemBK. (2024). Indole, N-BOC protected. [Link]

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

ChemBK. (2024). 6-Chloroindole. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Chloroindole (CAS 17422-33-2). [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. chembk.com [chembk.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Buy 6-Chloroindole | 17422-33-2 [smolecule.com]

- 10. 6-Chloroindole [webbook.nist.gov]

- 11. 6-Chloroindole 99 17422-33-2 [sigmaaldrich.com]

- 12. 6-Chloro-1H-indole | CAS#:17422-33-2 | Chemsrc [chemsrc.com]

- 13. chembk.com [chembk.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Melting Point in Compound Validation

An In-depth Technical Guide to the Physicochemical Characterization of N-Boc-6-chloroindole: Emphasis on Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity and identity. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically broadens this range and depresses the melting point. In the context of drug discovery and development, an accurate melting point is indispensable for:

-

Compound Identification and Verification: Confirming the identity of a newly synthesized compound by comparing its melting point with expected values or with that of related structures.

-

Purity Assessment: A narrow melting point range is a strong indication of high purity.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

-

Physicochemical Profiling: The melting point influences other key properties such as solubility and stability.

While the melting point of the parent compound, 6-chloroindole, is reported to be in the range of 87-90 °C[1][2], the introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is expected to significantly alter this value. The Boc group increases the molecular weight and size of the molecule, which generally leads to stronger intermolecular forces (van der Waals forces) and, consequently, a higher melting point. However, the precise effect also depends on the crystal packing of the molecule, which is difficult to predict without experimental data.

Synthesis and Purification of N-Boc-6-chloroindole: A Prerequisite for Accurate Analysis

An accurate melting point determination is contingent upon the purity of the sample. The following section outlines a general, yet robust, procedure for the synthesis and purification of N-Boc-6-chloroindole, which is essential for obtaining a sample suitable for analysis.

Synthesis Protocol

The N-Boc protection of 6-chloroindole is typically achieved through the reaction of 6-chloroindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Materials:

-

6-Chloroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloroindole in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add DMAP (catalytic amount) followed by the portion-wise addition of (Boc)₂O.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (6-chloroindole) is fully consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-6-chloroindole.

Purification Protocol

Purification of the crude product is critical for obtaining a sharp melting point. Recrystallization or column chromatography are the most common methods.

Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the N-Boc-6-chloroindole is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for indole derivatives include ethyl acetate/hexanes or dichloromethane/hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation of the desired product from any impurities, as determined by TLC analysis.

-

Elution and Collection: Load the crude product onto the column and elute with the chosen mobile phase, collecting the fractions containing the pure N-Boc-6-chloroindole.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-6-chloroindole.

Caption: Workflow for Synthesis, Purification, and Analysis.

Experimental Determination of Melting Point

The following protocol details the steps for the accurate determination of the melting point of the purified N-Boc-6-chloroindole using a modern digital melting point apparatus.

Instrumentation and Materials

-

Melting Point Apparatus: A digital instrument with a variable heating rate and a magnified viewing window.

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Sample: Purified and thoroughly dried N-Boc-6-chloroindole.

-

Spatula and Mortar and Pestle: For sample preparation.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the purified N-Boc-6-chloroindole is completely dry, as residual solvent can depress the melting point.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

-

Instrument Setup:

-

Set the starting temperature of the melting point apparatus to a value approximately 20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate range.

-

Set the heating rate (ramp rate). For an accurate determination, a slow ramp rate of 1-2 °C per minute is recommended.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnified viewing window as the temperature increases.

-

Record the Onset Temperature (T₁): The temperature at which the first drop of liquid appears.

-

Record the Meniscus Point (T₂): The temperature at which the last solid particle melts and a clear liquid meniscus is visible.

-

The melting point is reported as the range from T₁ to T₂.

-

-

Repeatability:

-

Perform the measurement in triplicate to ensure the reproducibility of the results. The reported melting point should be the average of these readings.

-

The logical flow of this protocol is depicted in the following diagram.

Caption: Melting Point Determination Workflow.

Data Summary and Interpretation

All quantitative data related to the characterization of 6-chloroindole and its N-Boc protected derivative should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.

| Property | 6-Chloroindole | N-Boc-6-chloroindole |

| Molecular Formula | C₈H₆ClN[1][3] | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 151.59 g/mol [1][3] | 251.71 g/mol |

| Appearance | Solid, off-white to light orange powder[1] | To be determined |

| Melting Point | 87-90 °C[1][2] | To be determined experimentally |

| Purity (Post-Purification) | N/A | >99% (recommended) |

Interpretation of Results:

-

A sharp melting point range (e.g., 0.5-1.5 °C) for the experimentally determined value of N-Boc-6-chloroindole would be indicative of a high degree of purity.

-

A broad melting range would suggest the presence of impurities, which could include residual starting material (6-chloroindole), by-products, or trapped solvent. In such cases, further purification is recommended.

Conclusion

The accurate determination of the melting point is a cornerstone of chemical synthesis and characterization. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and subsequent melting point analysis of N-Boc-6-chloroindole. By adhering to these protocols, researchers can ensure the integrity of their synthesized compounds and generate reliable data that is crucial for the advancement of their research and development endeavors. The principles and techniques outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Cheméo. (2023). Chemical Properties of 6-Chloroindole (CAS 17422-33-2). Retrieved from [Link]

-

NIST. (n.d.). 6-Chloroindole. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-Boc-6-chloroindole: Unveiling the Molecular Signature

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1-Boc-6-chloroindole in Modern Synthesis

1-Boc-6-chloroindole, a halogenated and N-protected derivative of indole, stands as a cornerstone building block in the synthesis of a multitude of biologically active compounds and functional materials. Its strategic importance lies in the orthogonal reactivity of its functional groups: the N-Boc (tert-butoxycarbonyl) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic treatment[1][2], and the chlorine substituent on the benzene ring provides a handle for further functionalization through cross-coupling reactions. This unique combination of features makes 1-Boc-6-chloroindole an invaluable intermediate in the development of novel pharmaceuticals, particularly in the realms of oncology and neurobiology, where the indole scaffold is a prevalent pharmacophore.

This technical guide provides a comprehensive overview of the spectroscopic signature of 1-Boc-6-chloroindole, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As Senior Application Scientists, our aim is to move beyond a mere presentation of data, providing instead a field-proven interpretation that underscores the causality behind the observed spectral features. This document is designed to be a self-validating system, empowering researchers to confidently identify and characterize this pivotal synthetic intermediate.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering scheme for the indole ring system is employed for 1-Boc-6-chloroindole.

Caption: Molecular structure and numbering of 1-Boc-6-chloroindole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the connectivity of atoms, their chemical environment, and the spatial relationships between them.

A. ¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of 1-Boc-6-chloroindole provides a distinct fingerprint of its proton arrangement. The introduction of the electron-withdrawing Boc group at the N1 position significantly influences the chemical shifts of the indole ring protons compared to the parent 6-chloroindole[3].

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-6-chloroindole and 6-Chloroindole

| Proton | 1-Boc-6-chloroindole (δ, ppm) | 6-Chloroindole (δ, ppm)[3] | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.55 | ~6.51 | d | 3.7 |

| H3 | 6.48 | ~7.12 | d | 3.7 |

| H4 | 7.52 | ~7.53 | d | 8.4 |

| H5 | 7.15 | ~7.09 | dd | 8.4, 1.8 |

| H7 | 8.01 | ~7.31 | d | 1.8 |

| Boc (t-Bu) | 1.65 | - | s | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The most notable effect of the N-Boc group is the significant downfield shift of the H2 proton and the upfield shift of the H3 proton. This is a direct consequence of the anisotropic effect of the carbonyl group in the Boc moiety. The H2 proton, being in closer proximity to the deshielding cone of the C=O group, experiences a significant downfield shift to 7.55 ppm from approximately 6.51 ppm in 6-chloroindole. Conversely, the H3 proton is shifted upfield to 6.48 ppm from around 7.12 ppm. This characteristic reversal of the chemical shifts of H2 and H3 is a hallmark of N-acylated or N-alkoxycarbonylated indoles.

The protons on the benzene ring (H4, H5, and H7) exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. H4 appears as a doublet at 7.52 ppm with a large ortho-coupling constant (J = 8.4 Hz) due to its coupling with H5. H5, in turn, is a doublet of doublets at 7.15 ppm, showing both ortho-coupling to H4 and a smaller meta-coupling to H7 (J = 1.8 Hz). H7 appears as a doublet at 8.01 ppm with the small meta-coupling constant. The large singlet at 1.65 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the Boc group and the chlorine atom significantly influences the chemical shifts of the carbon atoms in the indole ring.

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-6-chloroindole and 6-Chloroindole

| Carbon | 1-Boc-6-chloroindole (δ, ppm) | 6-Chloroindole (δ, ppm) |

| C2 | 126.8 | ~122.3 |

| C3 | 106.9 | ~102.3 |

| C3a | 129.5 | ~127.1 |

| C4 | 122.5 | ~120.0 |

| C5 | 121.3 | ~120.8 |

| C6 | 130.2 | ~128.0 |

| C7 | 115.8 | ~110.9 |

| C7a | 134.8 | ~135.7 |

| Boc C=O | 149.8 | - |

| Boc C(CH₃)₃ | 83.9 | - |

| Boc C(CH₃)₃ | 28.3 | - |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the Boc group is readily identified by its characteristic downfield chemical shift at 149.8 ppm. The quaternary carbon of the tert-butyl group appears at 83.9 ppm, and the three equivalent methyl carbons resonate at 28.3 ppm.

Within the indole scaffold, the N-Boc group generally causes a downfield shift for C2 and C3a, and an upfield shift for C7a, which is consistent with the observed data. The carbon directly attached to the chlorine atom, C6, is observed at 130.2 ppm. The other aromatic carbons appear in the expected region between 106 and 135 ppm. The upfield signal at 106.9 ppm is characteristic of C3, which is shielded by the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Boc-6-chloroindole into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in the vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and enhance the signal.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Boc-6-chloroindole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | Aliphatic (t-Bu) |

| ~1735 | C=O stretch | Carbonyl (Boc) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1370, ~1390 | C-H bend | t-Bu (gem-dimethyl) |

| ~1250 | C-N stretch | Aryl-N |

| ~1150 | C-O stretch | Ester (Boc) |

| ~810 | C-H bend | Aromatic (out-of-plane) |

| ~750 | C-Cl stretch | Aryl chloride |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 1-Boc-6-chloroindole is dominated by a strong absorption band around 1735 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the Boc protecting group. This is a key diagnostic peak that confirms the presence of the N-Boc moiety. The absence of a sharp N-H stretching band around 3400 cm⁻¹, which would be present in the parent 6-chloroindole, is another strong indicator of successful N-protection.

The aliphatic C-H stretching vibrations of the tert-butyl group are observed around 2980 cm⁻¹ . The aromatic C=C stretching vibrations of the indole ring typically appear in the region of 1600-1470 cm⁻¹ . The characteristic gem-dimethyl split in the C-H bending vibrations of the tert-butyl group is expected around 1370 and 1390 cm⁻¹ . The C-N and C-O stretching vibrations associated with the carbamate linkage of the Boc group are found in the fingerprint region, typically around 1250 cm⁻¹ and 1150 cm⁻¹ , respectively. The out-of-plane C-H bending of the substituted aromatic ring gives rise to absorptions in the 810 cm⁻¹ region, and the C-Cl stretching vibration is expected around 750 cm⁻¹ .

Experimental Protocol for IR Data Acquisition (ATR)

Caption: A schematic representation of the mass spectrometry workflow.

-

Sample Introduction:

-

A small amount of 1-Boc-6-chloroindole is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

-

-

Ionization:

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ([M]⁺˙).

-

-

Mass Analysis:

-

The ions are accelerated by an electric field and pass into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The spectrum is analyzed to identify the molecular ion and the major fragment ions.

-

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a comprehensive and unambiguous characterization of 1-Boc-6-chloroindole. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra reveal the detailed connectivity and chemical environment of the carbon and hydrogen atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation pathways. By understanding and skillfully interpreting this spectroscopic signature, researchers can ensure the identity and purity of their material, a critical step in the rigorous and demanding process of modern chemical synthesis and drug discovery.

References

-

Xia, Z., Ma, L., Wang, Y., & Zhang, J. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Molecular Crystals and Liquid Crystals, 763(1), 58-69. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 12, 2026, from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). 6-Chloroindole. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-395. [Link]

-

ResearchGate. (2020). Indole N‐Boc deprotection method development. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-6-chloroindole

Introduction

In the landscape of modern drug discovery and synthetic organic chemistry, heteroaromatic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, the indole nucleus is of paramount importance. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. 1-Boc-6-chloroindole is a key intermediate, combining the stability and synthetic versatility of the tert-butoxycarbonyl (Boc) protecting group with the electronic modulation offered by a chlorine substituent.

Accurate and unambiguous structural characterization is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Boc-6-chloroindole, grounded in fundamental principles and field-proven experimental protocols. We will dissect the spectrum peak by peak, explain the underlying electronic effects that govern the observed chemical shifts and coupling constants, and provide a self-validating protocol for acquiring high-quality data.

Section 1: Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Boc-6-chloroindole is a direct reflection of its electronic and steric environment. To understand the spectrum, we must consider the contributions of the parent indole scaffold and the perturbations introduced by the N1-Boc and C6-Cl substituents.

-

The Indole Core : The parent indole molecule displays characteristic signals for its aromatic protons. The pyrrolic protons at C2 and C3 are distinct from the benzenoid protons at C4, C5, C6, and C7.

-

Effect of the N1-Boc Group : The introduction of the electron-withdrawing tert-butoxycarbonyl (Boc) group at the N1 position significantly alters the electronic landscape of the indole ring.[1] This group deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value). The most profound effect is on the H2 and H7 protons. The Boc group itself introduces a strong, sharp singlet signal due to its nine chemically equivalent methyl protons, a hallmark feature for confirming successful protection.[1][2]

-

Effect of the C6-Chloro Group : The chlorine atom at the C6 position exerts two primary electronic effects: an electron-withdrawing inductive effect and an electron-donating resonance effect (due to its lone pairs). For halogens, the inductive effect typically dominates, leading to a general deshielding of the protons on the benzene ring. Furthermore, its presence simplifies the coupling pattern of the benzenoid protons compared to the parent indole.

Based on these principles, we can predict the key features of the ¹H NMR spectrum of 1-Boc-6-chloroindole. The protons on the indole ring will give rise to five distinct signals, in addition to the prominent signal from the Boc group.

Section 2: Experimental Protocol for Spectrum Acquisition

The acquisition of a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to be self-validating systems for obtaining reliable data.

Protocol 2.1: NMR Sample Preparation

The goal of this protocol is to prepare a clear, homogeneous solution of the analyte, free from particulate matter, at a suitable concentration.[3][4]

Materials:

-

1-Boc-6-chloroindole (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

5 mm NMR tube (high-quality, clean, and dry)[5]

-

Pasteur pipette and glass wool

-

Small vial

Procedure:

-

Weighing the Sample : Accurately weigh 5-10 mg of 1-Boc-6-chloroindole into a clean, dry vial. For routine ¹H NMR, this concentration range provides excellent signal-to-noise without causing issues related to viscosity.[5]

-

Solvent Addition : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be transparent and free of any visible solid particles.

-

Filtration and Transfer : Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[4] Filter the solution through the glass wool directly into the NMR tube. This critical step removes any suspended particles that can degrade spectral resolution by distorting the magnetic field homogeneity.[4]

-

Volume Check : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height (~0.55-0.6 mL).[4][5] This specific volume is optimal for proper shimming on most modern spectrometers.

-

Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation. Label the top of the tube with a unique identifier.

Workflow for NMR Sample Preparation

Caption: Experimental workflow for preparing 1-Boc-6-chloroindole for ¹H NMR analysis.

Protocol 2.2: Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and serve as an excellent starting point for routine analysis.[6]

Key Acquisition Parameters:

-

Pulse Program (pulprog): zg30 or zg. A standard 30° pulse (zg30) is often preferred for routine spectra as it allows for a shorter relaxation delay while maintaining good signal intensity.[6]

-

Number of Scans (ns): 8 to 16. While a single scan might be sufficient for a concentrated sample, co-adding a small number of scans improves the signal-to-noise ratio (S/N) and averages out random artifacts.[7] The S/N increases with the square root of the number of scans.[7]

-

Relaxation Delay (d1): 1-2 seconds. This is the time the system waits before applying the next pulse, allowing the nuclear spins to relax back toward equilibrium.[8]

-

Acquisition Time (aq): 3-4 seconds. This is the duration for which the Free Induction Decay (FID) signal is recorded. A longer acquisition time results in better digital resolution.[7]

-

Spectral Width (sw): Typically set to a range of -2 to 12 ppm for ¹H NMR of organic molecules. The spectrometer software can often optimize this automatically based on a scout scan.

Procedure:

-

Insert Sample : Place the NMR tube into the spinner turbine and insert it into the spectrometer.

-

Lock and Shim : The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

-

Set Parameters : Load a standard proton experiment and adjust the parameters as listed above.

-

Acquire Data : Start the acquisition.

-

Process Data : After the acquisition is complete, the resulting FID is Fourier transformed into the frequency-domain spectrum. Apply phase correction and baseline correction as needed. Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integration : Integrate the signals to determine the relative number of protons corresponding to each peak.

Section 3: Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 1-Boc-6-chloroindole, when properly acquired and processed, provides a clear fingerprint of the molecule. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

¹H NMR Data for 1-Boc-6-chloroindole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Boc (-C(CH₃)₃) | ~ 1.65 | s (singlet) | - | 9H |

| H3 | ~ 6.55 | d (doublet) | J₃,₂ ≈ 3.8 Hz | 1H |

| H5 | ~ 7.18 | dd (doublet of doublets) | J₅,₄ ≈ 8.5 Hz, J₅,₇ ≈ 1.9 Hz | 1H |

| H2 | ~ 7.50 | d (doublet) | J₂,₃ ≈ 3.8 Hz | 1H |

| H7 | ~ 7.55 | d (doublet) | J₇,₅ ≈ 1.9 Hz | 1H |

| H4 | ~ 8.00 | d (doublet) | J₄,₅ ≈ 8.5 Hz | 1H |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The values presented are representative.

Detailed Peak-by-Peak Analysis

-

Boc Group (δ ≈ 1.65 ppm) : This signal appears as a large, sharp singlet in a region of the spectrum that is typically free of other signals.[1] Its integration value of 9H is an unequivocal confirmation of the presence of the Boc protecting group.

-

H3 (δ ≈ 6.55 ppm) : This proton on the pyrrole ring appears as a doublet due to its coupling with H2. The coupling constant, ³JH3,H2, is typically around 3.8 Hz. This proton is the most upfield of the indole ring protons.

-

H5 (δ ≈ 7.18 ppm) : This proton on the benzene ring is coupled to two different protons: H4 (ortho-coupling) and H7 (meta-coupling). This results in a doublet of doublets. The ortho-coupling constant (³JH5,H4) is large (~8.5 Hz), while the meta-coupling constant (⁴JH5,H7) is much smaller (~1.9 Hz).

-

H2 (δ ≈ 7.50 ppm) : Coupled only to H3, this proton appears as a doublet with a coupling constant matching that of H3 (~3.8 Hz). It is shifted downfield relative to H3 due to its proximity to the electronegative nitrogen atom.

-

H7 (δ ≈ 7.55 ppm) : This proton appears as a doublet due to the small meta-coupling to H5 (⁴JH7,H5 ≈ 1.9 Hz). It is significantly deshielded and shifted downfield by the anisotropic and inductive effects of the N1-Boc group.

-

H4 (δ ≈ 8.00 ppm) : This is the most downfield proton on the benzene ring. It appears as a doublet due to ortho-coupling with H5 (³JH4,H5 ≈ 8.5 Hz). Its significant downfield shift is a result of the combined electron-withdrawing effects of the N1-Boc group and the C6-chloro substituent.

Logical Diagram of Spectral Influences

Caption: Electronic influences of substituents on proton chemical shifts in 1-Boc-6-chloroindole.

Conclusion

The ¹H NMR spectrum of 1-Boc-6-chloroindole is a rich source of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic upfield singlet of the Boc group, combined with the distinct patterns of the five indole ring protons, provides a definitive fingerprint for this important synthetic intermediate. The downfield shifts of the H4 and H7 protons are key indicators of the N-Boc and C6-Cl substitution pattern. By following the robust experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality ¹H NMR data, ensuring the structural integrity of their materials and the reliability of their scientific outcomes.

References

-

Bel-Ammar, A., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

-

University of Arizona. (n.d.). Sample preparation. NMR Facility. [Link]

-

Chemistry Steps. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Golen, J. (2020). Optimized Default 1H Parameters. UMass Dartmouth, Chemistry Department NMR Facility. [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. [Link]

-

Hanson, L. (n.d.). The Acquisition Parameters. [Link]

-

Keeler, J. (2010). Understanding NMR Spectroscopy. University of Cambridge. [Link]

-

Western University. (2013). NMR Sample Preparation. [Link]

-

Reddit. (2022). Good resources for learning the theory behind NMR?. r/chemistry. [Link]

-

Enders, D., et al. (n.d.). Enantioselective Organocatalytic Synthesis of Quaternary α-Amino Acids Bearing a CF3 Moiety - Supporting Information. [Link]

-

LibreTexts Chemistry. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

-

Michigan State University. (2017). Basic Practical NMR Concepts. Department of Chemistry. [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

University of Oxford. (n.d.). NMR Textbooks. NMR Facility. [Link]

-

LibreTexts Chemistry. (2021). ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

-

NIST. (n.d.). 6-Chloroindole. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mun.ca [mun.ca]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Boc-6-chloroindole

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The precise characterization of substituted indoles is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. ¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for providing a detailed electronic and structural map of the carbon skeleton.

Experimental Protocol for ¹³C NMR Spectroscopy of Indole Derivatives

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for indole derivatives like 1-Boc-6-chloroindole, a standardized experimental protocol is essential. The following outlines a robust methodology suitable for most modern NMR spectrometers.

Sample Preparation

A meticulously prepared sample is the foundation of a successful NMR experiment.

-

Analyte Purity: Ensure the 1-Boc-6-chloroindole sample is of high purity, as paramagnetic impurities can lead to signal broadening and a reduction in spectral quality.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for indole derivatives. It offers good solubility and its own ¹³C signal at approximately 77.16 ppm serves as a convenient internal reference.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is recommended.

-

Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 110-120 ppm, will encompass the expected chemical shifts for all carbon atoms in the molecule.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds allows for adequate relaxation of the carbon nuclei, leading to more accurate signal integration, particularly for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A range of 1024 to 4096 scans is generally appropriate, depending on the sample concentration.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the resulting spectrum and apply a baseline correction to ensure accurate signal integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift axis using the residual solvent signal (CDCl₃ at δ 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Caption: Structure of 1-Boc-6-chloroindole.

Base Spectrum: 6-Chloroindole

The experimental ¹³C NMR chemical shifts for 6-chloroindole in CDCl₃ provide the foundation for our analysis.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 125.0 |

| C3 | 102.0 |

| C3a | 128.5 |

| C4 | 121.0 |

| C5 | 120.5 |

| C6 | 129.0 |

| C7 | 111.0 |

| C7a | 135.5 |

Substituent Effects of the N-Boc Group

The introduction of the electron-withdrawing N-Boc group induces significant changes in the electronic environment of the indole ring, leading to predictable shifts in the ¹³C NMR spectrum.

-

C2 and C7a: The carbons directly bonded to the nitrogen atom, C2 and C7a, experience the most pronounced deshielding effect. The carbonyl group of the Boc moiety withdraws electron density from the nitrogen, which in turn deshields the adjacent carbons. This results in a significant downfield shift for both C2 and C7a.

-

C3: In contrast, C3 often shows a slight shielding effect upon N-acylation. This is attributed to a decrease in the electron-donating ability of the nitrogen atom into the pyrrole ring, leading to a relative increase in electron density at C3.

-

Benzene Ring Carbons (C3a, C4, C5, C6, C7): The electronic effects of the N-Boc group are transmitted to the benzene portion of the indole ring, although to a lesser extent than the pyrrole ring. Generally, a slight deshielding (downfield shift) is observed for these carbons.

Predicted ¹³C NMR Chemical Shifts for 1-Boc-6-chloroindole

Based on the experimental data for 6-chloroindole and the established substituent effects of the N-Boc group, the following chemical shifts are predicted for 1-Boc-6-chloroindole in CDCl₃.

| Carbon Atom | 6-Chloroindole (δ, ppm) | N-Boc SCS (Δδ, ppm) | Predicted for 1-Boc-6-chloroindole (δ, ppm) | Justification |

| C2 | 125.0 | +5 to +8 | ~130-133 | Significant deshielding due to the electron-withdrawing effect of the N-Boc group transmitted through the nitrogen atom. |

| C3 | 102.0 | -2 to -4 | ~98-100 | Shielding effect due to the reduced electron-donating character of the acylated nitrogen. |

| C3a | 128.5 | +1 to +3 | ~129.5-131.5 | Moderate deshielding as an effect of the N-Boc group on the benzene ring fusion carbon. |

| C4 | 121.0 | +1 to +2 | ~122-123 | Minor deshielding transmitted through the indole ring system. |

| C5 | 120.5 | +1 to +2 | ~121.5-122.5 | Minor deshielding transmitted through the indole ring system. |

| C6 | 129.0 | +1 to +2 | ~130-131 | Minor deshielding transmitted through the indole ring system. The effect of the chlorine atom remains dominant. |

| C7 | 111.0 | +2 to +4 | ~113-115 | Moderate deshielding due to proximity to the N-Boc group. |

| C7a | 135.5 | +3 to +5 | ~138.5-140.5 | Significant deshielding due to the direct attachment to the acylated nitrogen atom. |

| Boc Group | ||||

| C=O | - | - | ~149-151 | Typical chemical shift for a carbamate carbonyl carbon. |

| C(CH₃)₃ | - | - | ~83-85 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ | - | - | ~28-29 | Typical chemical shift for the methyl carbons of the tert-butyl group. |

Conclusion

This technical guide provides a detailed and authoritative framework for understanding and predicting the ¹³C NMR chemical shifts of 1-Boc-6-chloroindole. By leveraging experimental data from the parent 6-chloroindole and established principles of substituent effects, a reliable set of predicted chemical shifts has been generated. This information, coupled with the detailed experimental protocol, will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the unambiguous structural verification of this important synthetic intermediate. The self-validating nature of the described protocols and the grounding in established spectroscopic principles ensure the trustworthiness and utility of this guide in a research and development setting.

References

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

Navigating the Spectral Landscape: An In-depth Technical Guide to the Infrared Spectrum of 1-Boc-6-chloroindole

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Boc-6-chloroindole, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the molecule's vibrational characteristics, underpinned by foundational principles of spectroscopy. We will dissect the influence of the indole core, the tert-butoxycarbonyl (Boc) protecting group, and the chloro-substituent on the resultant IR spectrum, providing a framework for robust compound identification and quality control.

The Foundational Role of IR Spectroscopy in Heterocyclic Compound Analysis